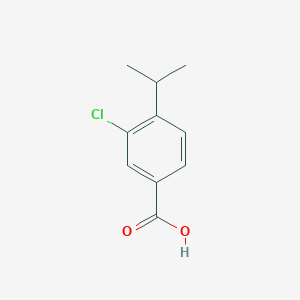

3-Chloro-4-(propan-2-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-4-propan-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-6(2)8-4-3-7(10(12)13)5-9(8)11/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTIONOTZKDOIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301284680 | |

| Record name | 3-Chloro-4-(1-methylethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301284680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161622-06-6 | |

| Record name | 3-Chloro-4-(1-methylethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161622-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-(1-methylethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301284680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Chloro-4-(propan-2-yl)benzoic Acid

Introduction

3-Chloro-4-(propan-2-yl)benzoic acid is a substituted aromatic carboxylic acid with significant potential as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its structural features, including the chloro and isopropyl substituents on the benzoic acid core, make it a valuable building block for creating complex molecules with specific biological activities. This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for this compound, designed for researchers, scientists, and professionals in drug development. The described methodology is grounded in established chemical principles and offers a logical, step-by-step approach to the synthesis, with a focus on explaining the rationale behind experimental choices to ensure both scientific integrity and practical applicability.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a multi-step pathway commencing from readily available starting materials. The core strategy involves the sequential introduction of the required functional groups onto a benzene ring. Two primary approaches can be envisioned:

-

Alkylation followed by Chlorination and Oxidation: This pathway would involve the Friedel-Crafts alkylation of a suitable benzene derivative to introduce the isopropyl group, followed by regioselective chlorination and subsequent oxidation of the alkyl side-chain to the carboxylic acid.

-

Acylation/Carboxylation followed by other modifications: This could involve Friedel-Crafts acylation or a Grignard reaction to introduce a carbonyl group or the carboxylic acid moiety early in the synthesis, followed by the introduction of the chloro and isopropyl groups.

This guide will focus on a pathway that prioritizes regiochemical control and utilizes well-established, high-yielding reactions. The chosen pathway involves the Friedel-Crafts alkylation of chlorobenzene, followed by acylation and subsequent oxidation. This approach offers good control over the substitution pattern on the aromatic ring.

Synthesis Pathway Overview

The proposed synthesis of this compound is a three-step process starting from chlorobenzene.

Caption: Proposed synthesis pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Chloro-4-isopropylbenzene (Friedel-Crafts Alkylation)

Principle: This step employs a Friedel-Crafts alkylation reaction to introduce the isopropyl group onto the chlorobenzene ring.[1][2] The use of an alcohol (isopropanol) and a strong acid catalyst (sulfuric acid) generates a carbocation electrophile which then attacks the aromatic ring. The chloro group is an ortho, para-director, and due to steric hindrance, the para-substituted product is favored.

Experimental Protocol:

-

To a stirred solution of chlorobenzene (1.0 eq) in a suitable solvent such as nitrobenzene, cool the mixture to 0-5 °C in an ice bath.

-

Slowly add concentrated sulfuric acid (H₂SO₄) (catalytic amount) to the reaction mixture while maintaining the temperature.

-

Add isopropanol (1.2 eq) dropwise to the mixture over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture over crushed ice.

-

Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain 1-chloro-4-isopropylbenzene.

| Parameter | Value |

| Starting Material | Chlorobenzene |

| Reagents | Isopropanol, Sulfuric Acid |

| Reaction Type | Friedel-Crafts Alkylation |

| Expected Product | 1-Chloro-4-isopropylbenzene |

| Purification | Fractional Distillation |

Step 2: Synthesis of 1-(2-Chloro-4-isopropylphenyl)ethan-1-one (Friedel-Crafts Acylation)

Principle: The second step involves the Friedel-Crafts acylation of 1-chloro-4-isopropylbenzene to introduce an acetyl group.[3] This reaction utilizes acetyl chloride as the acylating agent and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The incoming acetyl group will be directed to the ortho position relative to the activating isopropyl group and meta to the deactivating chloro group.

Experimental Protocol:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add 1-chloro-4-isopropylbenzene (1.0 eq) and a solvent such as dichloromethane.

-

Cool the mixture to 0 °C in an ice bath and add anhydrous aluminum chloride (AlCl₃) (1.1 eq) portion-wise.

-

Add acetyl chloride (1.1 eq) dropwise to the stirred suspension.

-

After the addition, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully pour the mixture into a beaker containing ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or recrystallization.

| Parameter | Value |

| Starting Material | 1-Chloro-4-isopropylbenzene |

| Reagents | Acetyl Chloride, Aluminum Chloride |

| Reaction Type | Friedel-Crafts Acylation |

| Expected Product | 1-(2-Chloro-4-isopropylphenyl)ethan-1-one |

| Purification | Vacuum Distillation or Recrystallization |

Step 3: Synthesis of this compound (Haloform Reaction/Oxidation)

Principle: The final step is the oxidation of the methyl ketone to a carboxylic acid. The haloform reaction is a reliable method for this transformation.[4] The methyl ketone is treated with a base and a halogen (in this case, bromine), leading to the formation of a carboxylate salt and bromoform. Subsequent acidification yields the desired carboxylic acid.

Experimental Protocol:

-

Dissolve 1-(2-Chloro-4-isopropylphenyl)ethan-1-one (1.0 eq) in a suitable solvent like dioxane or tetrahydrofuran (THF).

-

Prepare a solution of sodium hydroxide (4.0 eq) in water and cool it to 0-5 °C.

-

Slowly add bromine (1.1 eq) to the sodium hydroxide solution to form sodium hypobromite in situ.

-

Add the solution of the ketone dropwise to the freshly prepared sodium hypobromite solution while maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

After the reaction is complete, destroy the excess hypobromite by adding a small amount of sodium bisulfite solution.

-

Wash the reaction mixture with diethyl ether to remove the bromoform byproduct.

-

Acidify the aqueous layer with concentrated hydrochloric acid until a precipitate is formed.

-

Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

| Parameter | Value |

| Starting Material | 1-(2-Chloro-4-isopropylphenyl)ethan-1-one |

| Reagents | Sodium Hydroxide, Bromine, Hydrochloric Acid |

| Reaction Type | Haloform Reaction (Oxidation) |

| Expected Product | This compound |

| Purification | Recrystallization |

Alternative Synthetic Route: Grignard Carboxylation

An alternative and also effective pathway involves the formation of a Grignard reagent from a suitable aryl halide followed by carboxylation.

Caption: Alternative synthesis via Grignard carboxylation.

Principle: This route relies on the preparation of an organometallic intermediate, a Grignard reagent, which is a powerful nucleophile.[5][6] The Grignard reagent reacts with carbon dioxide (in the form of dry ice) to form a magnesium carboxylate salt.[7][8] Subsequent acidification protonates the carboxylate to yield the final benzoic acid derivative.[9]

Conclusion

The synthesis of this compound can be effectively achieved through a multi-step sequence involving Friedel-Crafts reactions and subsequent oxidation. The presented protocol provides a detailed, step-by-step guide for laboratory synthesis. The choice of reagents and reaction conditions is based on well-established organic chemistry principles to maximize yield and purity. For industrial-scale production, further optimization of reaction parameters and purification techniques would be necessary. The alternative Grignard carboxylation route also presents a viable option, with the choice of pathway often depending on the availability and cost of the starting materials.

References

- CN1915959A - New method for synthesizing p-isopropyl benzoic acid - Google Patents.

- WO2013015203A1 - Isopropyl 3-chloro-4-methylbenzoate and method for producing same - Google Patents.

- Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents.

-

Regiospecific Oxidation of Chlorobenzene to 4-Chlororesorcinol, Chlorohydroquinone, 3-Chlorocatechol and 4-Chlorocatechol by Engineered Toluene o-Xylene Monooxygenases - PMC - PubMed Central. Available at: [Link]

-

Synthesis of carboxylic acids by oxidation of aldehydes - Organic Chemistry Portal. Available at: [Link]

-

Why isn't benzene used as a solvent for the Friedel-Crafts alkylation of chlorobenzene? - Quora. Available at: [Link]

- CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents.

-

Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions - NIH. Available at: [Link]

-

3 - Organic Syntheses Procedure. Available at: [Link]

-

GRIGNARD REACTION – Synthesis of Benzoic Acid. Available at: [Link]

-

P-isopropylbenzaldehyde and preparation method for synthesizing P-isopropylbenzaldehyde from isopropylbenzene - Patsnap Eureka. Available at: [Link]

-

How is isopropylbenzene oxidized? - Homework.Study.com. Available at: [Link]

-

16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

- CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid - Google Patents.

-

Explain FriedelCraft alkylation of chlorobenzene Give class 11 chemistry CBSE - Vedantu. Available at: [Link]

-

Grignard Reaction: Synthesis of Benzoic Acid | PDF | Organometallic Chemistry - Scribd. Available at: [Link]

-

4-isopropylbenzoic acid - 536-66-3, C10H12O2, density, melting point, boiling point, structural formula, synthesis. Available at: [Link]

-

19.3: Oxidation of Aldehydes and Ketones - Chemistry LibreTexts. Available at: [Link]

-

Green and Efficient: Oxidation of Aldehydes to Carboxylic Acids and Acid Anhydrides with Air | ACS Sustainable Chemistry & Engineering - ACS Publications. Available at: [Link]

-

Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! - YouTube. Available at: [Link]

-

Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps. Available at: [Link]

-

13 - Organic Syntheses Procedure. Available at: [Link]

-

Oxidation of Aldehyde to Carboxylic acid - Free Radical Reaction # MSc ORGANIC @Its chemistry time - YouTube. Available at: [Link]

-

4-Isopropylbenzyl chloride | C10H13Cl | CID 74916 - PubChem - NIH. Available at: [Link]

- US4622429A - Process for the preparation of substituted benzaldehydes - Google Patents.

-

pentachlorobenzoic acid - Organic Syntheses Procedure. Available at: [Link]

-

Phenol - Wikipedia. Available at: [Link]

-

Synthesis of 3-chlorobenzoic acid - PrepChem.com. Available at: [Link]

- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents.

-

20.5: Preparing Carboxylic Acids - Chemistry LibreTexts. Available at: [Link]

-

4-Isopropylbenzoic acid (CHEM029185) - ContaminantDB. Available at: [Link]

-

Assertion (A): Isopropyl benzene can be oxidized by

to give benzoic acid... - YouTube. Available at: [Link] -

organic synthesis: benzoic acid via a grignard reaction. Available at: [Link]

-

4-Isopropylbenzoic acid, >=98% | 268402-25G | SIGMA-ALDRICH | SLS. Available at: [Link]

-

Synthesis of Benzoic Acid - Chem21Labs. Available at: [Link]

-

A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid - ResearchGate. Available at: [Link]

-

3-Chloro-2-hydroxybenzoic acid | CAS#:1829-32-9 | Chemsrc. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Explain FriedelCraft alkylation of chlorobenzene Give class 11 chemistry CBSE [vedantu.com]

- 3. quora.com [quora.com]

- 4. CN1915959A - New method for synthesizing p-isopropyl benzoic acid - Google Patents [patents.google.com]

- 5. mason.gmu.edu [mason.gmu.edu]

- 6. scribd.com [scribd.com]

- 7. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem21labs.com [chem21labs.com]

An In-depth Technical Guide to 3-chloro-4-isopropylbenzoic acid: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 3-chloro-4-isopropylbenzoic acid, a substituted aromatic carboxylic acid. While specific experimental data for this compound is not widely available in public literature, this document, grounded in established chemical principles and data from structurally related analogs, offers a robust predictive profile. We will delve into its physicochemical properties, propose a logical and experimentally sound synthetic pathway, and explore its potential applications, particularly within the realm of drug discovery and development. This guide is intended for researchers, medicinal chemists, and process development scientists.

Molecular Structure and Identifiers

3-chloro-4-isopropylbenzoic acid is a derivative of benzoic acid with a chloro group at position 3 and an isopropyl group at position 4 of the benzene ring. The strategic placement of an electron-withdrawing halogen and an electron-donating alkyl group creates a unique electronic and steric environment that can be exploited in molecular design.

-

IUPAC Name: 3-chloro-4-(propan-2-yl)benzoic acid

-

Molecular Formula: C₁₀H₁₁ClO₂

-

Molecular Weight: 198.64 g/mol

-

CAS Number: A specific CAS number for this compound is not readily found in major chemical databases, suggesting it may be a novel or less-characterized substance.

Predicted Physicochemical Properties

The physicochemical properties of 3-chloro-4-isopropylbenzoic acid have been estimated based on the known values of its parent molecules, 4-isopropylbenzoic acid and 3-chlorobenzoic acid. These predictions provide a baseline for experimental design and application screening.

| Property | Predicted Value | Rationale and Comparative Data |

| Appearance | White to off-white crystalline solid | Based on the appearance of similar substituted benzoic acids like 4-isopropylbenzoic acid and 3-chlorobenzoic acid.[1][2] |

| Melting Point | 130-145 °C | Intermediate between 4-isopropylbenzoic acid (117-120 °C) and 3-chlorobenzoic acid (154 °C), influenced by the disruption of crystal lattice symmetry.[2][3] |

| Boiling Point | > 275 °C | Expected to be higher than that of 3-chlorobenzoic acid (275 °C) due to increased molecular weight.[2] |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, acetone, diethyl ether) | The carboxylic acid group imparts some water solubility, but the hydrophobic isopropyl group and the benzene ring limit it. Solubility in organic solvents is expected to be good, similar to its parent compounds.[1] |

| pKa | ~4.0 | The electron-withdrawing chloro group will increase the acidity of the carboxylic acid compared to 4-isopropylbenzoic acid (pKa ~4.35), making it a slightly stronger acid than benzoic acid.[4] |

Proposed Synthesis: Electrophilic Chlorination of 4-isopropylbenzoic acid

A logical and efficient route to synthesize 3-chloro-4-isopropylbenzoic acid is through the direct electrophilic chlorination of commercially available 4-isopropylbenzoic acid. The isopropyl group is an ortho-, para-director. Since the para position is blocked, chlorination is directed to the ortho position (position 3).

Reaction Principle

The reaction proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, such as ferric chloride (FeCl₃), is used to polarize the chlorine molecule (Cl₂), generating a highly electrophilic species that attacks the electron-rich aromatic ring of 4-isopropylbenzoic acid.

Experimental Workflow

Caption: Proposed synthesis workflow for 3-chloro-4-isopropylbenzoic acid.

Step-by-Step Protocol

-

Preparation: In a well-ventilated fume hood, dissolve 4-isopropylbenzoic acid (1 equivalent) in a suitable inert solvent such as dichloromethane in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser.

-

Catalyst Addition: Add a catalytic amount of anhydrous ferric chloride (FeCl₃) (e.g., 0.1 equivalents) to the solution.

-

Chlorination: Bubble chlorine gas (Cl₂) slowly through the solution at room temperature. The reaction is exothermic and may require cooling to maintain a controlled temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching: Once the starting material is consumed, stop the chlorine flow and quench the reaction by carefully adding a reducing agent solution (e.g., sodium thiosulfate) to neutralize any excess chlorine.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Wash with water, followed by brine. Extract the aqueous layer with the organic solvent to recover any dissolved product.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 3-chloro-4-isopropylbenzoic acid.

This protocol is based on established methods for the chlorination of substituted benzoic acids.[5]

Reactivity and Chemical Behavior

The chemical reactivity of 3-chloro-4-isopropylbenzoic acid is dictated by its three functional components: the carboxylic acid group, the chlorinated aromatic ring, and the isopropyl group.

-

Carboxylic Acid Group: This group will undergo typical reactions of carboxylic acids, such as esterification, amide formation, and reduction to the corresponding alcohol.

-

Aromatic Ring: The presence of both an activating group (isopropyl) and a deactivating group (chloro) influences further electrophilic substitution. The positions ortho and para to the isopropyl group are activated, while the positions ortho and para to the chloro group are deactivated. The directing effects of these substituents will determine the regioselectivity of subsequent reactions.

-

Isopropyl Group: The benzylic protons of the isopropyl group can be susceptible to radical-initiated reactions under appropriate conditions.

Predicted Spectral Data

While experimental spectra are not available, the following spectral characteristics can be predicted based on the molecular structure:

-

¹H NMR:

-

Aromatic region: Three signals corresponding to the three protons on the benzene ring. The proton between the carboxylic acid and the chloro group will likely be a singlet, while the other two protons will be doublets.

-

Isopropyl group: A septet for the CH proton and a doublet for the two CH₃ groups.

-

Carboxylic acid proton: A broad singlet, typically downfield.

-

-

¹³C NMR:

-

Ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal.

-

-

Infrared (IR) Spectroscopy:

-

A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹.

-

A sharp C=O stretch from the carbonyl group around 1700 cm⁻¹.

-

C-Cl stretch in the fingerprint region.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) will show a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1, which is indicative of the presence of one chlorine atom.

-

Potential Applications in Drug Development

Substituted benzoic acids are valuable scaffolds in medicinal chemistry. The unique combination of lipophilic (isopropyl) and electron-withdrawing (chloro) substituents in 3-chloro-4-isopropylbenzoic acid makes it an attractive starting material for the synthesis of novel therapeutic agents.

-

Bioisosteric Replacement: The carboxylic acid group can act as a bioisostere for other functional groups in known drug molecules, potentially improving pharmacokinetic or pharmacodynamic properties.

-

Fragment-Based Drug Design: This molecule can serve as a fragment for screening against various biological targets.

-

Intermediate for Lead Optimization: It can be used as a building block to introduce specific steric and electronic features into a lead compound to enhance its potency, selectivity, or metabolic stability.

For instance, 4-isopropylbenzoic acid itself has been investigated for its antifungal properties.[6] The introduction of a chloro group could modulate this activity or introduce new biological effects.

Safety and Handling

While specific toxicity data for 3-chloro-4-isopropylbenzoic acid is unavailable, it should be handled with the standard precautions for chlorinated aromatic carboxylic acids.

-

General Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Hazards: Based on related compounds, it may cause skin and eye irritation.[3] It is advisable to consult the Safety Data Sheet (SDS) for structurally similar compounds for more detailed information.

Conclusion

3-chloro-4-isopropylbenzoic acid represents a potentially valuable yet under-explored chemical entity. This guide provides a comprehensive theoretical framework for its properties, synthesis, and potential applications, drawing upon established chemical principles and data from analogous compounds. It is our hope that this document will serve as a valuable resource for researchers and developers seeking to explore the utility of this and similar molecules in their scientific endeavors. Experimental validation of the predicted properties and synthetic protocols outlined herein is encouraged to further elucidate the chemical profile of this compound.

References

-

National Center for Biotechnology Information. "4-Isopropylbenzoic acid." PubChem Compound Database, CID=10820, [Link] (accessed Jan. 23, 2026).

- Google Patents. "Isopropyl 3-chloro-4-methylbenzoate and method for producing same." WO2013015203A1, (accessed Jan. 23, 2026).

-

Human Metabolome Database. "Showing metabocard for 4-Isopropylbenzoic acid (HMDB0035268)." HMDB, [Link] (accessed Jan. 23, 2026).

-

National Center for Biotechnology Information. "3-Chlorobenzoic acid." PubChem Compound Database, CID=447, [Link] (accessed Jan. 23, 2026).

-

Wikipedia. "3-Chlorobenzoic acid." Wikipedia, [Link] (accessed Jan. 23, 2026).

-

The Good Scents Company. "para-cumic acid." The Good Scents Company, [Link] (accessed Jan. 23, 2026).

-

National Center for Biotechnology Information. "3-Chloro-4-methylbenzoic Acid." PubChem Compound Database, CID=78840, [Link] (accessed Jan. 23, 2026).

-

National Center for Biotechnology Information. "3-Chloro-4-propylbenzoic acid." PubChem Compound Database, CID=89228558, [Link] (accessed Jan. 23, 2026).

-

National Center for Biotechnology Information. "4-Chloro-3-isopropylbenzoic acid." PubChem Compound Database, CID=56604260, [Link] (accessed Jan. 23, 2026).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 3-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 3. 4-Isopropylbenzoic acid, 98+% | Fisher Scientific [fishersci.ca]

- 4. 4-Isopropylbenzoic acid | 536-66-3 [chemicalbook.com]

- 5. WO2013015203A1 - Isopropyl 3-chloro-4-methylbenzoate and method for producing same - Google Patents [patents.google.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the 1H NMR Spectrum of 3-chloro-4-isopropylbenzoic acid

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-chloro-4-isopropylbenzoic acid. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document will delve into the theoretical prediction of the spectrum, the underlying principles governing the chemical shifts and coupling patterns, and a practical protocol for acquiring such a spectrum.

Introduction: The Power of ¹H NMR in Structural Chemistry

¹H NMR spectroscopy is an indispensable tool in modern organic chemistry, offering profound insights into the molecular structure of a compound. By probing the magnetic properties of hydrogen nuclei (protons), we can deduce the electronic environment of each proton, their proximity to one another, and the overall connectivity of the molecule. The spectrum of 3-chloro-4-isopropylbenzoic acid, a substituted aromatic carboxylic acid, presents a fascinating case study for understanding the interplay of various substituent effects on proton chemical shifts and spin-spin coupling.

Predicting the ¹H NMR Spectrum of 3-chloro-4-isopropylbenzoic acid

The Aromatic Region: A Tale of Three Protons

The benzene ring in 3-chloro-4-isopropylbenzoic acid has three distinct aromatic protons. The carboxylic acid group is an electron-withdrawing group, which deshields the ortho and para protons. Conversely, the isopropyl group is a weak electron-donating group, and the chlorine atom is an electron-withdrawing group with some electron-donating character through resonance. The interplay of these effects dictates the chemical shifts of the aromatic protons.

Based on established substituent effects in benzene rings, we can predict the following for the aromatic protons:

-

H-2: This proton is ortho to the carboxylic acid group and meta to the chlorine atom. The strong deshielding effect of the carboxylic acid will dominate, making this the most downfield of the aromatic signals. It will appear as a doublet due to coupling with H-6.

-

H-5: This proton is ortho to the isopropyl group and meta to both the carboxylic acid and the chlorine. It will be the most shielded of the aromatic protons and will appear as a doublet due to coupling with H-6.

-

H-6: This proton is ortho to the chlorine, meta to the carboxylic acid, and para to the isopropyl group. It will appear as a doublet of doublets due to coupling with both H-2 and H-5.

The Aliphatic Region: The Isopropyl Signature

The isopropyl group gives rise to two distinct signals:

-

Methine Proton (-CH): This single proton is adjacent to the aromatic ring and is split by the six equivalent methyl protons. According to the n+1 rule, its signal will be a septet.[1] Its chemical shift will be downfield due to the proximity of the aromatic ring.

-

Methyl Protons (-CH₃): The six methyl protons are equivalent and are split by the single methine proton. This will result in a doublet in the upfield region of the spectrum.

The Carboxylic Acid Proton

The proton of the carboxylic acid group (-COOH) is highly deshielded and typically appears as a broad singlet far downfield, often above 10 ppm. Its chemical shift can be highly variable and is dependent on factors such as solvent and concentration.

Tabulated Prediction of ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -COOH | > 10 | broad singlet | - | 1H |

| H-2 | 7.9 - 8.1 | doublet (d) | Jortho ≈ 8 Hz | 1H |

| H-6 | 7.5 - 7.7 | doublet of doublets (dd) | Jortho ≈ 8 Hz, Jmeta ≈ 2 Hz | 1H |

| H-5 | 7.3 - 7.5 | doublet (d) | Jmeta ≈ 2 Hz | 1H |

| -CH (isopropyl) | 3.0 - 3.3 | septet | J ≈ 7 Hz | 1H |

| -CH₃ (isopropyl) | 1.2 - 1.4 | doublet (d) | J ≈ 7 Hz | 6H |

Visualizing the Molecular Structure and Proton Environments

The following diagram illustrates the structure of 3-chloro-4-isopropylbenzoic acid and the distinct proton environments.

Sources

An In-Depth Technical Guide to 3-Chloro-4-(propan-2-yl)benzoic Acid (CAS Number: 161622-06-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-4-(propan-2-yl)benzoic acid (CAS No. 161622-06-6), a substituted benzoic acid derivative of interest in medicinal chemistry and drug discovery. This document delves into the compound's physicochemical properties, proposes a detailed synthetic pathway, and offers an analysis of its predicted spectroscopic characteristics. Furthermore, it explores potential biological activities and mechanisms of action based on structurally related compounds, providing a foundation for future research and development.

Compound Identification and Physicochemical Properties

This compound is a polysubstituted aromatic carboxylic acid. The structural arrangement of a chlorine atom and an isopropyl group on the benzoic acid scaffold suggests potential for diverse biological interactions.

Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 161622-06-6 | Internal Database |

| Molecular Formula | C₁₀H₁₁ClO₂ | Internal Database |

| Molecular Weight | 198.64 g/mol | Internal Database |

| Predicted LogP | 3.5 | Internal Calculation |

| Predicted pKa | ~4.0 | Internal Calculation |

| Appearance | White to off-white solid (predicted) | Internal Prediction |

| Solubility | Soluble in organic solvents (e.g., methanol, DMSO); sparingly soluble in water | Internal Prediction |

Synthesis and Characterization

Proposed Synthetic Workflow

The proposed synthesis is a two-step process starting from the commercially available 4-isopropylbenzoic acid.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Step 1: Chlorination of 4-Isopropylbenzoic Acid

-

To a solution of 4-isopropylbenzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or neat), add a catalytic amount of iron(III) chloride (FeCl₃) (0.05 eq).

-

Bubble chlorine gas (Cl₂) through the solution at room temperature, or alternatively, use sulfuryl chloride (SO₂Cl₂) as the chlorinating agent.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by carefully adding an aqueous solution of sodium bisulfite.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | δ ~12.5 (s, 1H, COOH), 7.9-8.1 (m, 2H, Ar-H), 7.4-7.6 (m, 1H, Ar-H), 3.0-3.2 (sept, 1H, CH), 1.2-1.4 (d, 6H, CH₃) |

| ¹³C NMR | δ ~170 (COOH), 150-155 (C-isopropyl), 130-135 (C-Cl), 125-130 (Ar-C), 30-35 (CH), 20-25 (CH₃) |

| IR (cm⁻¹) | ~3000 (O-H stretch, broad), ~2970 (C-H stretch, alkyl), ~1700 (C=O stretch), ~1600, 1450 (C=C stretch, aromatic), ~800 (C-Cl stretch) |

| Mass Spec (m/z) | [M]⁺ at 198/200 (isotope pattern for Cl), fragments at 183 ([M-CH₃]⁺), 155 ([M-C₃H₇]⁺), 127 ([M-C₃H₇-CO]⁺)[2][3] |

Potential Biological Activity and Mechanism of Action

While there is no direct research on the biological activity of this compound, the broader class of substituted benzoic acids has shown a range of pharmacological properties, including antimicrobial and anticancer activities[4][5][6][7][8].

Postulated Antimicrobial Activity

The presence of a halogen atom on the aromatic ring is a common feature in many antimicrobial compounds. Chlorinated benzoic acid derivatives have been reported to exhibit antibacterial and antifungal properties[5][7]. The lipophilic isopropyl group may enhance membrane permeability, potentially contributing to its antimicrobial efficacy. The proposed mechanism of action for many benzoic acid derivatives involves the disruption of cellular membrane integrity and the inhibition of essential enzymes[9].

Potential as an Anticancer Agent

Several benzoic acid derivatives have been investigated for their anticancer properties[4][6][8]. A study on 3-chloro-4-methoxybenzoic acid, a structurally similar compound, demonstrated its ability to enhance the activity of lysosomal cathepsins B and L[10]. These enzymes are crucial components of the proteostasis network, which is often dysregulated in cancer cells.

Hypothetical Mechanism of Action:

Caption: Hypothetical mechanism of action in cancer cells.

This proposed mechanism suggests that this compound could modulate cellular protein degradation pathways, leading to the selective elimination of cancer cells. Further investigation is required to validate this hypothesis.

Applications in Drug Development

The structural features of this compound make it an interesting scaffold for further chemical modification and development. Its potential dual antimicrobial and anticancer activities warrant exploration. Researchers can utilize this compound as a lead structure for the synthesis of novel derivatives with improved potency and selectivity.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, and a basis for exploring its biological activities. The insights presented herein are intended to serve as a valuable resource for researchers and scientists dedicated to the development of novel therapeutic agents.

References

- (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.

- (2020). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules.

- ChemicalBook. (n.d.). 4-Isopropylbenzoic acid(536-66-3) 1H NMR spectrum.

- Der Pharma Chemica. (n.d.).

- Google Patents. (n.d.). CN1915959A - New method for synthesizing p-isopropyl benzoic acid.

- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

- Doc Brown's Chemistry. (2025).

- Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes.

- (2012).

- (2015).

- ResearchGate. (n.d.). (PDF)

- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.

- Preprints.org. (2023).

- IJARSCT. (2025).

- Preprints.org. (2023).

- ResearchGate. (n.d.). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies | Request PDF.

- (2012).

- ResearchGate. (n.d.). FT-IR ATR spectra of the benzoic acid modified alkyd (RA-BA), and gum....

- Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.

- National Institutes of Health. (n.d.). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC).

- Guidechem. (n.d.). How is 4-Isopropylbenzoic Acid Synthesized? - FAQ.

- ResearchGate. (2025).

- (2025). Pharmacology of Benzoic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects.

- ResearchGate. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.

- MedchemExpress.com. (n.d.). 4-Isopropylbenzoic acid (Cuminic acid) | Antifungal Agent.

- YouTube. (2021). February 3, 2021.

- The Royal Society of Chemistry. (n.d.).

- National Institute of Standards and Technology. (n.d.). Benzoic acid - the NIST WebBook.

- Vulcanchem. (n.d.). 4-Isopropylbenzoic acid - 536-66-3.

- RSC Publishing. (2025). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition.

- MDPI. (n.d.).

- Benchchem. (n.d.).

- Sigma-Aldrich. (n.d.). 4-Isopropylbenzoic acid = 96 536-66-3.

- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0156754).

- Zeitschrift für Naturforschung. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid).

- Chemistry LibreTexts. (2023).

- (n.d.). Antibacterial and Antibiofilm Activities of Chlorogenic Acid Against Yersinia enterocolitica.

- MassBank. (2017).

- CORE. (n.d.). Title Infrared Spectra and Molecular Configuration of Benzoic Acid (Special Issue on Physical Chemistry) Author(s) Ha.

- Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.

- The University of Liverpool Repository. (n.d.).

- PubMed. (2025). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.

- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.

- Pharmacy 180. (n.d.).

- YouTube. (2017). How to predict the 13C NMR spectrum of a compound.

- Benchchem. (n.d.).

Sources

- 1. guidechem.com [guidechem.com]

- 2. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]

- 7. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 8. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijarsct.co.in [ijarsct.co.in]

- 10. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Versatile Scaffold of Substituted Benzoic Acid

An In-Depth Technical Guide to the Mechanism of Action of Substituted Benzoic Acid Derivatives

Substituted benzoic acid derivatives represent a cornerstone in medicinal chemistry and drug development. This class of compounds, characterized by a benzene ring attached to a carboxylic acid and adorned with various functional groups, exhibits a remarkable breadth of biological activities. The benzoic acid moiety serves as a versatile scaffold, whose physicochemical and pharmacological properties can be finely tuned by altering the nature and position of its substituents on the aromatic ring.[1][2] These modifications influence the molecule's electronic distribution, lipophilicity, and steric profile, thereby dictating its interaction with biological targets and its overall pharmacokinetic and pharmacodynamic behavior.[1]

From their well-established use as antimicrobial preservatives to their role as highly specific enzyme inhibitors in cancer and metabolic diseases, these derivatives are integral to modern pharmacology.[3][4] This guide provides an in-depth exploration of the core mechanisms of action through which substituted benzoic acid derivatives exert their therapeutic effects. We will delve into their roles in enzyme inhibition, receptor modulation, and antimicrobial activity, supported by field-proven experimental insights and protocols for their validation.

Core Mechanisms of Action: A Multi-pronged Approach

The therapeutic utility of substituted benzoic acid derivatives stems from their ability to interact with a wide array of biological targets. Their mechanisms are diverse, ranging from direct enzyme active site inhibition to the modulation of complex cellular signaling cascades.

Anticancer Activity: Targeting Malignant Proliferation

The benzoic acid scaffold is a prominent feature in numerous anticancer agents, acting through several distinct mechanisms to halt the uncontrolled growth and spread of cancer cells.[5][6]

a) Enzyme Inhibition: A primary anticancer strategy for these derivatives is the targeted inhibition of enzymes critical for tumor growth and survival.

-

Histone Deacetylase (HDAC) Inhibition: Certain naturally occurring benzoic acid derivatives, such as gallic acid and protocatechuic acid, have been shown to retard cancer cell growth by inhibiting HDACs.[7] HDACs are crucial for epigenetic regulation, and their inhibition leads to the hyperacetylation of histones, resulting in altered gene expression that can induce apoptosis and cell cycle arrest in cancer cells.

-

Kinase Inhibition: Many signaling pathways that drive cancer are regulated by protein kinases. Substituted benzoic acids have been designed to inhibit these enzymes. For example, some derivatives function as ATP-competitive inhibitors of protein kinase CK2 or inhibit the tyrosine kinase domain of growth factor receptors like VEGFR-2, thereby blocking downstream proliferation signals.[5] The drug Silmitasertib, which contains a benzoic acid moiety, is an ATP-competitive inhibitor of CK2.[5]

-

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is essential for the synthesis of nucleotides, and its inhibition depletes the building blocks necessary for DNA replication in rapidly dividing cancer cells. Aminopterin, a folic acid derivative incorporating a 4-aminobenzoic acid structure, acts as a potent DHFR inhibitor.[5]

b) Receptor Modulation: Some derivatives function by binding to and modulating the activity of nuclear receptors.

-

Retinoic Acid Receptor (RAR) Agonism: Drugs like Tamibarotene and AM580 are retinobenzoic acids that selectively bind to retinoic acid receptors.[5] This binding can inhibit uncontrolled cell growth in certain leukemias or encourage the reprogramming of somatic cells, reducing tumor cell proliferation.[5]

c) DNA Alkylation: A more direct approach involves covalent modification of DNA.

-

Tallimustine , a benzoic mustard distamycin A derivative, acts as a DNA alkylating agent. Unlike traditional alkylating agents that target guanine, tallimustine selectively alkylates adenine N-3 in specific DNA sequences, leading to cytotoxicity in cancer cells.[5]

d) Phosphatase Inhibition: The modulation of cytoskeleton dynamics is crucial for cell migration and metastasis.

-

Certain rhodanine-scaffold-based para-substituted benzoic acid derivatives have been identified as competitive inhibitors of Slingshot (SSH) phosphatases.[8] By inhibiting SSH, these compounds prevent the dephosphorylation of cofilin, a key protein in actin filament dynamics, thereby impeding cancer cell migration.[8]

Antimicrobial & Antifungal Activity: Disrupting Microbial Homeostasis

Benzoic acid and its derivatives are widely used as preservatives in food and pharmaceuticals due to their efficacy against bacteria, yeasts, and molds.[3][9]

a) Intracellular pH Disruption: The primary antimicrobial mechanism is dependent on the molecule's ability to cross the microbial cell membrane. In its undissociated, more lipophilic form, benzoic acid diffuses into the cell. Once inside the more alkaline cytoplasm, it dissociates, releasing a proton and acidifying the intracellular environment.[3] This drop in internal pH disrupts normal metabolic processes and inhibits microbial growth.[3][9]

b) Specific Enzyme Inhibition in Fungi: A more targeted mechanism has been identified in fungi.

-

CYP53 Inhibition: Some benzoic acid derivatives specifically inhibit CYP53, a fungal-specific cytochrome P450 enzyme.[10] The natural function of this enzyme is to detoxify benzoic acid, which is an intermediate in fungal metabolism. Inhibition of CYP53 leads to the accumulation of toxic benzoate intermediates.[10] This accumulation, in turn, induces mitochondrial depolarization and a surge in reactive oxygen species (ROS), causing oxidative stress that ultimately leads to fungal cell lysis and death.[10]

Broad-Spectrum Enzyme Inhibition: From Neurodegeneration to Metabolic Disease

The versatility of the substituted benzoic acid scaffold allows for its application across a wide range of therapeutic areas through the targeted inhibition of specific enzymes.[4]

-

Carbonic Anhydrase and Acetylcholinesterase Inhibition: In the context of Alzheimer's disease, novel benzoic acid derivatives have been designed as multi-target inhibitors. They have shown potent inhibition of human carbonic anhydrases (hCAs) and acetylcholinesterase (AChE), two enzymes implicated in the pathology of the disease.[11]

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: For the treatment of type 2 diabetes, uracil-based benzoic acid derivatives have been developed as highly potent and selective DPP-4 inhibitors.[12] Inhibition of DPP-4 prevents the breakdown of incretin hormones, leading to enhanced glucose-dependent insulin secretion.

-

Influenza Neuraminidase Inhibition: Structure-based drug design has led to the synthesis of benzoic acid derivatives that can inhibit influenza neuraminidase, an essential enzyme for the release of new virus particles from infected cells.[13]

Structure-Activity Relationships (SAR): Rational Drug Design

The biological activity of a benzoic acid derivative is profoundly influenced by the substituents on its aromatic ring. Understanding these relationships is critical for designing potent and selective therapeutic agents.[1]

-

The Carboxylic Acid Group: This group is a fundamental pharmacophore, often acting as a key hydrogen bond donor and acceptor to anchor the molecule within the active site of an enzyme or receptor.[1]

-

Influence of Substituents: The addition of functional groups modulates the electronic, steric, and lipophilic properties of the molecule.[1]

-

Hydroxyl (-OH) Groups: As electron-donating groups, they can act as hydrogen bond donors and acceptors, influencing solubility and target interaction.[1] Their position is critical for activity.

-

Methyl (-CH₃) Groups: These lipophilic groups can enhance the molecule's ability to cross cell membranes and can introduce steric effects that improve binding selectivity.[1]

-

Nitro (-NO₂) Groups: As strong electron-withdrawing groups, they increase the acidity of the carboxylic acid and can significantly alter the electronic nature of the ring.[1]

-

-

Antioxidant Activity: For antioxidant effects, the substitution pattern is key. Cinnamic acid derivatives are often more potent antioxidants than their benzoic acid counterparts, likely because the propenoic acid side chain helps stabilize the resulting radical.[14] The overall antioxidant capacity is also correlated with physicochemical properties like lipophilicity (LogP) and acidity (pKa).[15]

Data Presentation: Comparative Inhibitory Activity

To illustrate the impact of substitution on activity, the following table summarizes the inhibitory concentrations (IC50) or inhibition constants (Ki) for representative benzoic acid derivatives against various targets.

| Compound Class/Example | Target Enzyme/Cell Line | Mechanism of Action | Reported Potency (IC₅₀/Kᵢ) | Reference |

| 4-chlorobenzoic acid derivative | VEGFR-2 | Kinase Inhibition | 3.9 µM | [5] |

| 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid | Human Cervical Cancer | Histone Deacetylase Inhibition | 17.84 µM | [5] |

| Rhodanine-benzoic acid derivative (D3) | Slingshot Phosphatase | Phosphatase Inhibition | ~4 µM (Kᵢ) | [8] |

| Tetrahydroisoquinolynyl-benzoic acid derivative (6f) | Acetylcholinesterase | Cholinesterase Inhibition | 13.62 nM (Kᵢ) | [11] |

| 4-(acetylamino)-3-guanidinobenzoic acid | Influenza Neuraminidase | Neuraminidase Inhibition | 2.5 µM | [13] |

Experimental Protocols for Mechanism Elucidation

Validating the mechanism of action requires robust and well-controlled experimental protocols. As a self-validating system, every protocol must include appropriate controls to ensure the observed effects are specific to the compound being tested.

Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)

This assay determines a compound's ability to reduce cancer cell viability. It is based on the principle that mitochondrial reductases in viable cells convert the yellow tetrazolium salt MTT into a purple formazan product, which can be quantified spectrophotometrically.

Objective: To determine the IC₅₀ value of a substituted benzoic acid derivative against a cancer cell line (e.g., MCF-7 for breast cancer).[6]

Methodology:

-

Cell Culture: Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture media. Remove the old media from the wells and add 100 µL of the compound dilutions.

-

Controls (Critical for Validation):

-

Negative Control: Wells with cells treated only with vehicle (e.g., 0.1% DMSO in media). This defines 100% cell viability.

-

Positive Control: Wells with cells treated with a known anticancer drug (e.g., Doxorubicin). This validates the assay's sensitivity.

-

Blank Control: Wells with media but no cells. This provides the background absorbance value.

-

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the media and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the blank absorbance from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the negative control.

-

Plot percentage viability versus log[compound concentration] and use non-linear regression to determine the IC₅₀ value.

-

Diagram: Experimental Workflow for MTT Assay

Caption: Workflow for determining cell viability using the MTT assay.

Diagram: Antifungal Mechanism via CYP53 Inhibition

Caption: Inhibition of CYP53 leads to fungal cell death.

Conclusion and Future Perspectives

The substituted benzoic acid scaffold remains a highly privileged structure in drug discovery. Its synthetic tractability and the profound impact of substituent modifications allow for the rational design of molecules with high potency and specificity for a diverse range of biological targets. The mechanisms of action are multifaceted, spanning direct enzyme inhibition, disruption of microbial homeostasis, and modulation of complex signaling pathways involved in cancer and other diseases.

Future research will undoubtedly focus on developing next-generation derivatives with improved pharmacokinetic profiles and multi-target capabilities, such as compounds that simultaneously inhibit cancer cell proliferation and migration. As our understanding of the structural biology of target proteins deepens, the design of benzoic acid derivatives will become even more precise, paving the way for novel therapeutics with enhanced efficacy and reduced side effects.

References

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

-

IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies | Request PDF. Retrieved from [Link]

-

PubMed. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. Retrieved from [Link]

-

PubMed. (n.d.). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Retrieved from [Link]

-

YouTube. (2024). Pharmacology of Benzoic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzoic Acid and Its Hydroxylated Derivatives Suppress Early Blight of Tomato (Alternaria solani) via the Induction of Salicylic Acid Biosynthesis and Enzymatic and Nonenzymatic Antioxidant Defense Machinery. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

-

PubMed. (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Retrieved from [Link]

-

PubMed. (2021). Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus. Retrieved from [Link]

-

ResearchGate. (n.d.). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design 1. Retrieved from [Link]

-

ACS Publications. (n.d.). Benzoic and Cinnamic Acid Derivatives as Antioxidants: Structure−Activity Relation | Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijcrt.org [ijcrt.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. preprints.org [preprints.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to 3-Chloro-4-(propan-2-yl)benzoic Acid: Properties, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(propan-2-yl)benzoic acid, a substituted aromatic carboxylic acid, represents a key molecular scaffold with significant potential in medicinal chemistry and materials science. The unique substitution pattern on the benzene ring, featuring a chlorine atom, an isopropyl group, and a carboxylic acid moiety, imparts a distinct combination of lipophilicity, electronic properties, and hydrogen bonding capabilities. These characteristics make it an attractive building block for the synthesis of novel therapeutic agents and functional materials. Benzoic acid derivatives are a cornerstone in drug discovery, with their versatile structure allowing for extensive modifications to achieve desired biological activities.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed synthetic protocol, and a thorough analysis of its spectroscopic characteristics, offering a valuable resource for researchers in the field.

Chemical Structure and Properties

The molecular structure of this compound is fundamental to its chemical behavior and potential applications. The IUPAC name for this compound is 3-Chloro-4-isopropylbenzoic acid, and its structure is depicted below.

Caption: Chemical structure of this compound.

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while some data is experimentally derived for analogous compounds, specific experimental values for the target compound are limited. Computed values and data from closely related structures are provided for guidance.

| Property | Value | Source |

| CAS Number | 161622-06-6 | ChemSrc |

| Molecular Formula | C₁₀H₁₁ClO₂ | AKSci |

| Molecular Weight | 198.64 g/mol | AKSci |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | 117-120 °C (for 4-isopropylbenzoic acid) | Sigma-Aldrich[3] |

| Boiling Point | 275 °C (for 3-chlorobenzoic acid) | Wikipedia[4] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, acetone, and ether (predicted based on analogues).[3] | General knowledge |

| pKa | Data not available. Expected to be in the range of other benzoic acids (~4-5). | General knowledge |

| Purity | ≥ 95% | AKSci |

| Storage | Store long-term in a cool, dry place. | AKSci |

| XLogP3-AA (Computed) | 3.4 (for 3-chloro-4-propylbenzoic acid) | PubChem[5] |

| Hydrogen Bond Donor Count | 1 (for 3-chloro-4-propylbenzoic acid) | PubChem[5] |

| Hydrogen Bond Acceptor Count | 2 (for 3-chloro-4-propylbenzoic acid) | PubChem[5] |

Synthesis of this compound

A plausible synthetic route to this compound involves the electrophilic chlorination of 4-isopropylbenzoic acid. The isopropyl group is an ortho-, para-director; however, the para position is blocked by the carboxylic acid group (or its precursor). The carboxylic acid group is a meta-director. The directing effects of the substituents will influence the regioselectivity of the chlorination. A common method for the chlorination of aromatic compounds is the use of a chlorinating agent in the presence of a Lewis acid catalyst.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via electrophilic chlorination of 4-isopropylbenzoic acid.

Materials:

-

4-Isopropylbenzoic acid

-

Chlorinating agent (e.g., Sulfuryl chloride (SO₂Cl₂))

-

Lewis acid catalyst (e.g., Iron(III) chloride (FeCl₃), anhydrous)

-

Anhydrous solvent (e.g., Dichloromethane (DCM))

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Solvent for recrystallization (e.g., Ethanol/water mixture)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, dissolve 4-isopropylbenzoic acid in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: To the stirred solution, add a catalytic amount of anhydrous iron(III) chloride.

-

Chlorination: From the dropping funnel, add a solution of sulfuryl chloride in anhydrous dichloromethane dropwise to the reaction mixture at room temperature. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup: Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to a beaker of ice-cold water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine. The bicarbonate wash is crucial to remove any unreacted acid starting material and the acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvent and a drying tube is critical as Lewis acids like FeCl₃ are highly sensitive to moisture, which would deactivate the catalyst.

-

Lewis Acid Catalyst: The Lewis acid polarizes the Cl-Cl bond in the chlorinating agent, generating a more electrophilic chlorine species (Cl⁺ character) necessary for the electrophilic aromatic substitution to occur on the deactivated benzoic acid ring.

-

Aqueous Workup: The series of washes is designed to remove the catalyst, unreacted reagents, and byproducts. The acidic wash removes any remaining iron salts, while the basic wash removes acidic impurities.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of the synthesized this compound. Below are the predicted spectral characteristics based on the analysis of analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropyl group protons, and the carboxylic acid proton.

-

Aromatic Protons (δ 7.5-8.2 ppm): The three aromatic protons will appear as a complex multiplet or as distinct doublets and a doublet of doublets, depending on the coupling constants. The proton ortho to the carboxylic acid is expected to be the most downfield due to the electron-withdrawing nature of the carboxyl group. The proton between the chloro and isopropyl groups will also be significantly influenced.

-

Isopropyl Proton (CH) (δ 3.0-3.5 ppm): The single proton of the isopropyl group will appear as a septet due to coupling with the six methyl protons.

-

Isopropyl Protons (CH₃) (δ 1.2-1.4 ppm): The six equivalent protons of the two methyl groups will appear as a doublet due to coupling with the single methine proton.

-

Carboxylic Acid Proton (COOH) (δ 10-13 ppm): This proton will appear as a broad singlet and its chemical shift can be concentration-dependent and may exchange with D₂O.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

-

Carboxylic Carbon (C=O) (δ ~165-175 ppm): The carbonyl carbon of the carboxylic acid will be the most downfield signal.

-

Aromatic Carbons (δ ~125-140 ppm): Six distinct signals are expected for the aromatic carbons due to the unsymmetrical substitution pattern. The carbon attached to the carboxylic acid and the carbon attached to the chlorine atom will have characteristic chemical shifts.

-

Isopropyl Carbons (CH and CH₃) (δ ~20-35 ppm): The methine and methyl carbons of the isopropyl group will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[6]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹, indicative of the carbonyl group of an aromatic carboxylic acid.

-

C-Cl Stretch: A medium to strong absorption in the fingerprint region, typically between 600-800 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Absorptions in the regions of 3000-3100 cm⁻¹ (C-H) and 1450-1600 cm⁻¹ (C=C).

Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (198.64 g/mol ). The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

-

Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH), the carboxyl group (-COOH), and cleavage of the isopropyl group. The fragmentation of chlorobenzoic acids can also involve the loss of the chlorine atom.[7]

Applications in Drug Development

Substituted benzoic acids are pivotal intermediates in the synthesis of a wide array of pharmaceuticals.[1][8] The structural motifs present in this compound offer several advantages in drug design:

-

Lipophilicity Modulation: The isopropyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve pharmacokinetic properties.

-

Metabolic Stability: The presence of the chlorine atom can block potential sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.

-

Scaffold for Diverse Interactions: The carboxylic acid group can participate in hydrogen bonding and ionic interactions with biological targets, or it can be derivatized to amides, esters, or other functional groups to fine-tune the molecule's properties.

This compound can serve as a valuable starting material for the synthesis of inhibitors for various enzymes or ligands for receptors, where the specific substitution pattern is crucial for achieving high potency and selectivity.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. Based on the data for analogous compounds like 3-chlorobenzoic acid, it may cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a promising building block for the development of new chemical entities in the pharmaceutical and materials science sectors. This technical guide has provided a comprehensive overview of its known and predicted physical and chemical properties, a detailed synthetic protocol, and an in-depth analysis of its expected spectroscopic characteristics. The insights into its potential applications in drug discovery, coupled with safety and handling guidelines, are intended to empower researchers to effectively utilize this compound in their scientific endeavors.

References

- Google Patents. (n.d.). Isopropyl 3-chloro-4-methylbenzoate and method for producing same.

-

Wikipedia. (2023). 3-Chlorobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Isopropylbenzoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-4-propylbenzoic acid. Retrieved from [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. Retrieved from [Link]

-

Quora. (2016). What is the IR spectrum of benzoic acid? How is it determined?. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed fragmentation pattern for chlorogenic acid showing the formation of the m/z 191 daughter ion from the [M-H]. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Google Patents. (n.d.). New method for synthesizing p-isopropyl benzoic acid.

-

Zeitschrift für Naturforschung B. (n.d.). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 Complexes. Retrieved from [Link]

-

Chegg.com. (2020). Solved 6 Below is the mass spectrum of 4 chlorobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design 1. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 3-Chlorobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR ATR spectra of the benzoic acid modified alkyd (RA-BA), and gum.... Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [https://www.docbrown.info/page06/IRspec/ benzoicacidIR.htm]([Link] benzoicacidIR.htm)

Sources

- 1. preprints.org [preprints.org]

- 2. nbinno.com [nbinno.com]

- 3. 4-异丙基苯甲酸 ≥96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. 3-Chloro-4-propylbenzoic acid | C10H11ClO2 | CID 89228558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chegg.com [chegg.com]

- 8. chemimpex.com [chemimpex.com]

Introduction: The Critical Role of Solubility in Drug Discovery and Development

An In-depth Technical Guide to the Solubility of 3-chloro-4-isopropylbenzoic Acid in Organic Solvents

3-Chloro-4-isopropylbenzoic acid is a substituted aromatic carboxylic acid with potential applications as a key intermediate in the synthesis of novel therapeutic agents and functional materials. For researchers, scientists, and drug development professionals, a comprehensive understanding of its solubility profile in various organic solvents is not merely academic; it is a cornerstone for successful process development, from synthesis and purification to formulation and screening.